molecular formula C15H16N2 B14129598 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine

8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B14129598
M. Wt: 224.30 g/mol
InChI Key: CLZIJIXOWIHVTG-UHFFFAOYSA-N
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Description

8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine typically involves the cyclization of an aryl aldehyde with 2-aminopyridine in the presence of tert-butyl isocyanide. This reaction can be catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core through a [4 + 1] cycloaddition mechanism .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridine
  • Imidazo[2,1-b]thiazole

Comparison: 8-(tert-Butyl)benzo[4,5]imidazo[1,2-a]pyridine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it more suitable for drug development compared to its analogs, which may lack these properties .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

8-tert-butylpyrido[1,2-a]benzimidazole

InChI

InChI=1S/C15H16N2/c1-15(2,3)11-7-8-12-13(10-11)17-9-5-4-6-14(17)16-12/h4-10H,1-3H3

InChI Key

CLZIJIXOWIHVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C3N2C=CC=C3

Origin of Product

United States

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